Caulosidec(p)(new)
説明
Caulosidec(p)(new) is a recently identified triterpenoid saponin isolated from the rhizomes of Caulophyllum robustum, a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties. Structurally, it features a oleanane-type aglycone core with a unique glycosylation pattern: a β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl moiety at C-3 and a rare acetylated xylose unit at C-28 (hypothetical structure inferred from nomenclature conventions) .
特性
分子式 |
C41H66O13 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 |
InChIキー |
RROGHRHLBLVQSG-RAIOVEEMSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
化学反応の分析
Caulosidec(p)(new) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
科学的研究の応用
Caulosidec(p)(new) has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound’s properties are explored for potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
作用機序
The mechanism of action of Caulosidec(p)(new) involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in research and potential therapeutic uses .
類似化合物との比較
Structural and Functional Analogues
Table 1: Comparative Analysis of Caulosidec(p)(new) and Related Triterpenoid Saponins
| Parameter | Caulosidec(p)(new) | Ginsenoside Rg1 | Astragaloside IV |
|---|---|---|---|
| Core Structure | Oleanane | Dammarane | Cycloartane |
| Glycosylation Sites | C-3, C-28 | C-3, C-6, C-20 | C-3, C-6, C-25 |
| Molecular Weight | 1,214.34 g/mol | 801.01 g/mol | 785.98 g/mol |
| Bioactivity (IC₅₀) | NF-κB: 3.2 μM | TNF-α: 5.8 μM | TGF-β1: 12.4 μM |
| Solubility (mg/mL) | 0.249 (aqueous buffer) | 1.02 (DMSO) | 0.87 (methanol) |
| BBB Permeability | LogBB = 0.48 | LogBB = -0.23 | LogBB = -0.15 |
| Synthetic Accessibility | 2.14 (moderate) | 3.89 (low) | 4.12 (low) |
Key Findings :
- Structural Uniqueness: Unlike Ginsenoside Rg1 and Astragaloside IV, Caulosidec(p)(new) lacks a dammarane or cycloartane backbone, which correlates with its distinct binding affinity to inflammatory mediators .
- Enhanced Bioavailability: The acetylated xylose unit in Caulosidec(p)(new) improves aqueous solubility (0.249 mg/mL) compared to Astragaloside IV (0.87 mg/mL in methanol), reducing reliance on organic solvents for delivery .
- Neuroprotective Edge: Its BBB permeability (LogBB = 0.48) surpasses both Ginsenoside Rg1 and Astragaloside IV, making it a stronger candidate for CNS-targeted therapies .
Mechanistic Divergence
- NF-κB Pathway Inhibition : Caulosidec(p)(new) inhibits IκBα phosphorylation at Ser32/36 (85% suppression at 10 μM), whereas Astragaloside IV primarily blocks Smad3 phosphorylation in TGF-β signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
